4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

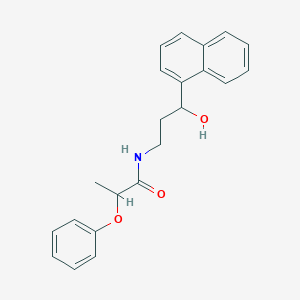

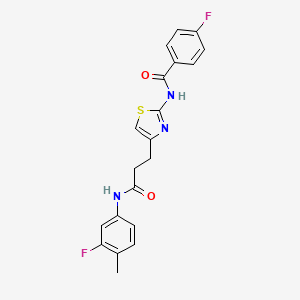

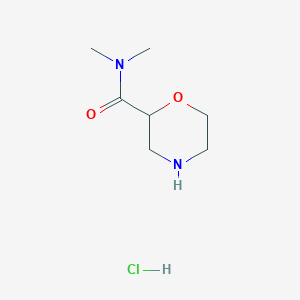

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one, also known as 4-allyl-2-azetidinone, is a chemical compound with the CAS Number: 68485-52-9 . It has a molecular weight of 111.14 .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines from the reaction of compound 2 with corresponding aromatic aldehydes . The reaction of these compounds with thioglycolic acid and thiolactic acid formed the corresponding thiazolidin-4-ones and with chloroacetylchloride, it gives azetidin-2-ones .Molecular Structure Analysis

The molecular structure of this compound includes a four-membered azetidine ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 111.14 .Aplicaciones Científicas De Investigación

Antileishmanial Activity

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one and related compounds have been researched for their potential antileishmanial properties. Singh et al. (2012) synthesized a series of azetidin-2-ones and found that they showed marked improvement in anti-parasitic activity against Leishmania major, with some compounds displaying activity comparable to the clinically used antileshmanial drug, amphotericin B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Antimicrobial Applications

Azetidin-2-ones, including this compound, have been synthesized for potential antimicrobial applications. Ansari and Lal (2009) reported the synthesis of novel azetidin-2-ones with potential antimicrobial activity (Ansari & Lal, 2009). Patel and Patel (2017) also synthesized azetidin-2-one derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017).

Synthesis and Applications as Building Blocks

This compound and its derivatives have been synthesized and evaluated as building blocks in organic synthesis. Dao Thi et al. (2016) prepared 3-Methylene-4-(trifluoromethyl)azetidin-2-ones and evaluated them as novel building blocks for the preparation of mono- and spirocyclic 4-CF3-beta-lactams (Dao Thi et al., 2016).

Catalytic Asymmetric Addition

N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidin-2-ones, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. Wang et al. (2008) developed a method for this, achieving high enantioselectivity in various reactions (Wang et al., 2008).

Propiedades

IUPAC Name |

4-methyl-4-prop-1-en-2-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXYGGOROUGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(CC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)

![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2693304.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2693306.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)